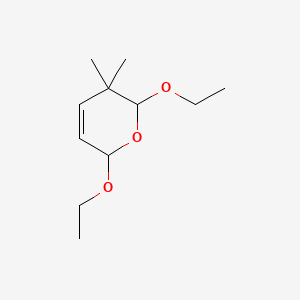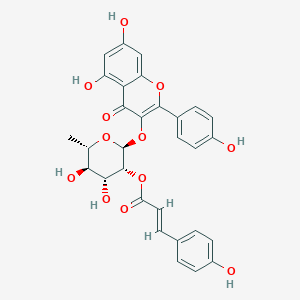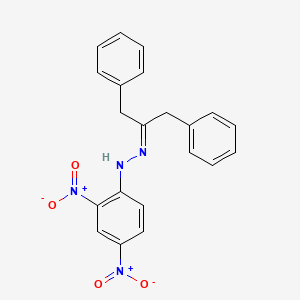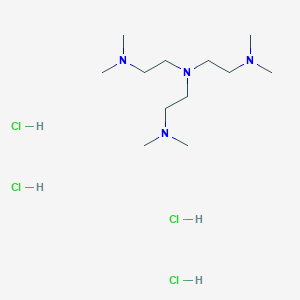
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran is an organic compound belonging to the pyran family. This compound is characterized by its unique structure, which includes two ethoxy groups and a dimethyl group attached to a dihydropyran ring. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethyl-3,6-dihydro-2H-pyran-2-carboxylic acid methyl ester
- 2,5-Dichloro-2,5-dimethyl-2,5-dihydropyran
Uniqueness
2,6-Diethoxy-3,3-dimethyl-3,6-dihydro-2H-pyran is unique due to its specific structure, which includes two ethoxy groups and a dimethyl group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications in different scientific fields further highlights its uniqueness.
Propiedades
Número CAS |
327-65-1 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
2,6-diethoxy-3,3-dimethyl-2,6-dihydropyran |
InChI |
InChI=1S/C11H20O3/c1-5-12-9-7-8-11(3,4)10(14-9)13-6-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
YIHDVHOKLASBJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C=CC(C(O1)OCC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)





![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)




![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)

